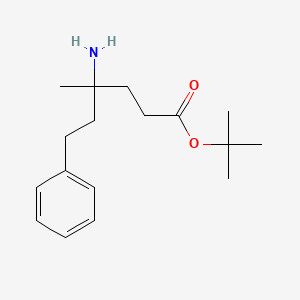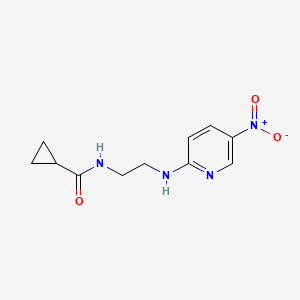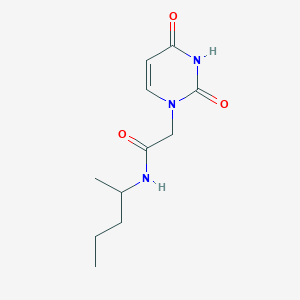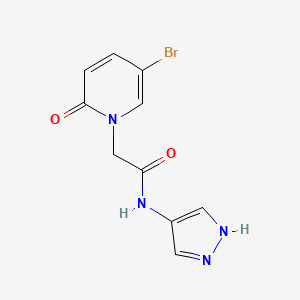
5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one is a chemical compound that has garnered attention due to its unique structure and potential applications. This compound is a derivative of cyclopentanone, featuring a dimethylamino group and a methylene bridge, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one typically involves the condensation of cyclopentanone with N,N-dimethylformamide dimethyl acetal. This reaction is catalyzed by 1,5-diazabicyclo(4.3.0)non-5-ene (DBN) in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, typically between 160°C and 195°C, for about 10 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key to successful industrial production is optimizing reaction conditions to maximize yield and minimize by-products. This often involves continuous monitoring and adjustment of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one has several scientific research applications:
Biology: The compound’s derivatives are used in fluorescence labeling for molecular biology studies.
Medicine: Research is ongoing to explore its potential in drug development and as a diagnostic tool.
Industry: It is utilized in the production of photovoltaic cells and electronic photography materials.
Mechanism of Action
The mechanism of action of 5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one involves its interaction with molecular targets through its dimethylamino and methylene groups. These functional groups enable the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets are still under investigation, but its ability to act as a precursor for other active compounds is well-documented .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis((dimethylamino)methylene)cyclopentanone: A closely related compound used in similar applications.
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another compound with comparable properties, used as a green solvent.
Uniqueness
5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one stands out due to its specific structural features, which confer unique reactivity and versatility in various applications. Its ability to form stable intermediates and participate in diverse chemical reactions makes it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(5E)-5-(dimethylaminomethylidene)-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C10H17NO/c1-10(2)6-5-8(9(10)12)7-11(3)4/h7H,5-6H2,1-4H3/b8-7+ |
InChI Key |
ZEJZXLRROHTORG-BQYQJAHWSA-N |
Isomeric SMILES |
CC1(CC/C(=C\N(C)C)/C1=O)C |
Canonical SMILES |
CC1(CCC(=CN(C)C)C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





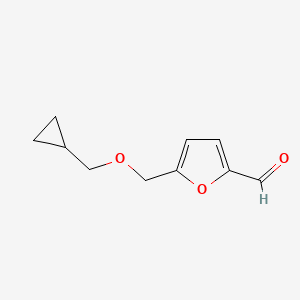
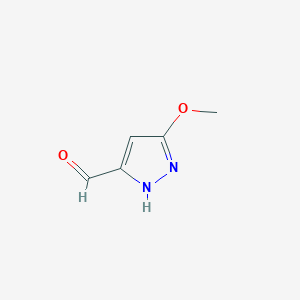

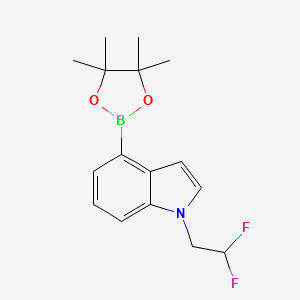
![3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B14907273.png)

![7-Fluoro-1-azaspiro[3.5]nonane](/img/structure/B14907295.png)
